2-[(Carboxymethyl-amino)-methyl]-piperidine-1-carboxylic acid benzyl ester
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Overview
Description
2-[(Carboxymethyl-amino)-methyl]-piperidine-1-carboxylic acid benzyl ester is a complex organic compound that features a piperidine ring, a carboxylic acid group, and a benzyl ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(Carboxymethyl-amino)-methyl]-piperidine-1-carboxylic acid benzyl ester typically involves multiple steps, starting with the formation of the piperidine ring. One common method involves the cyclization of appropriate precursors under controlled conditions. The carboxymethyl-amino group is introduced through nucleophilic substitution reactions, while the benzyl ester group is typically added via esterification reactions using benzyl alcohol and a suitable carboxylic acid derivative.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The final product is usually purified through techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-[(Carboxymethyl-amino)-methyl]-piperidine-1-carboxylic acid benzyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced forms of the compound.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.
Substitution: Various nucleophiles such as amines, alcohols, or thiols under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
2-[(Carboxymethyl-amino)-methyl]-piperidine-1-carboxylic acid benzyl ester has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including its role as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-[(Carboxymethyl-amino)-methyl]-piperidine-1-carboxylic acid benzyl ester involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Piperidine derivatives: Compounds with similar piperidine ring structures but different functional groups.
Carboxylic acid esters: Compounds with ester groups but different core structures.
Uniqueness
2-[(Carboxymethyl-amino)-methyl]-piperidine-1-carboxylic acid benzyl ester is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for various applications in research and industry.
Properties
IUPAC Name |
2-[(1-phenylmethoxycarbonylpiperidin-2-yl)methylamino]acetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O4/c19-15(20)11-17-10-14-8-4-5-9-18(14)16(21)22-12-13-6-2-1-3-7-13/h1-3,6-7,14,17H,4-5,8-12H2,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JZXBSCBRIMEDOD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C(C1)CNCC(=O)O)C(=O)OCC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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